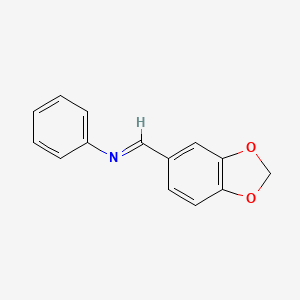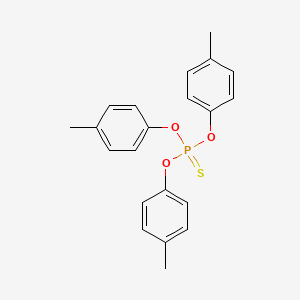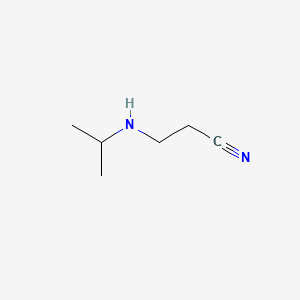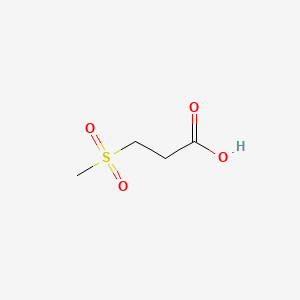
3,4-メチレンジオキシベンジリデンアニリン
概要
説明
3,4-Methylenedioxybenzylidene aniline is an organic compound with the molecular formula C14H11NO2 It is known for its distinctive structure, which includes a methylenedioxy group attached to a benzylidene aniline framework
科学的研究の応用
3,4-Methylenedioxybenzylidene aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions
3,4-Methylenedioxybenzylidene aniline can be synthesized through several methods. One common approach involves the reaction of piperonyl alcohol with nitrobenzene in the presence of ruthenium (III) chloride trihydrate and potassium carbonate. The reaction is carried out at 130°C for 24 hours in a sealed tube under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted using dichloromethane and purified through flash chromatography .
Industrial Production Methods
While specific industrial production methods for 3,4-Methylenedioxybenzylidene aniline are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to accommodate larger production volumes.
化学反応の分析
Types of Reactions
3,4-Methylenedioxybenzylidene aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
作用機序
The mechanism of action of 3,4-Methylenedioxybenzylidene aniline involves its interaction with various molecular targets and pathways. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the compound’s reactivity. The benzylidene aniline framework allows for interactions with biological macromolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Piperonylidene aniline
- N-(1,3-benzodioxol-5-ylmethylene)aniline
- Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-
Uniqueness
3,4-Methylenedioxybenzylidene aniline is unique due to its specific methylenedioxy substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPBTGFXVLONGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-39-2 | |
| Record name | 3,4-Methylenedioxybenzylideneaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline?
A1: The crystal structure of (E)-4-Methoxy-N-(3,4-methylenedioxybenzylidene)aniline reveals interesting intermolecular interactions. The crystal contains two independent molecules (A and B) in the asymmetric unit. Molecules A are linked by C–H⋯O hydrogen bonds forming R44(33) ring patterns. Molecules B form C(13) chains through C–H⋯O hydrogen bonds. Furthermore, C–H⋯π interactions connect both types of molecules, leading to a three-dimensional network within the crystal lattice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)








